molecular formula C14H9ClN2 B1364208 2-Chloro-4-phenylquinazoline CAS No. 29874-83-7

2-Chloro-4-phenylquinazoline

Cat. No.: B1364208
CAS No.: 29874-83-7
M. Wt: 240.69 g/mol
InChI Key: SFKMVPQJJGJCMI-UHFFFAOYSA-N
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Description

2-Chloro-4-phenylquinazoline (CAS: 29874-83-7; molecular formula: C₁₄H₉ClN₂) is a halogenated quinazoline derivative with a molecular weight of 240.69 g/mol. It is a white-to-orange crystalline solid with a melting point range of 113–117°C . This compound is widely utilized as a key intermediate in organic synthesis, particularly in the development of OLED materials and MTH1 inhibitors for cancer therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-phenylquinazoline can be synthesized through various methods. One common approach involves the reaction of 2-aminobenzophenone with phosphorus oxychloride (POCl3) to form this compound . The reaction typically requires heating under reflux conditions.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often includes the use of catalysts and solvents to facilitate the reaction and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-phenylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis
2-Chloro-4-phenylquinazoline serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its derivatives have shown promising results in developing anti-cancer drugs due to their ability to inhibit specific cellular pathways. For instance, studies have demonstrated that compounds derived from this compound exhibit significant antiproliferative properties against various tumor cell lines, including HCT-116 (human colorectal carcinoma) and T98G (human glioblastoma) cells .

Case Study: Antitumor Activity
A study synthesized a series of quinazoline derivatives and evaluated their antitumor activity. Among these derivatives, certain compounds derived from this compound showed IC50 values as low as 2.0 µM against T98G cells, indicating their potential as effective anti-cancer agents .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound is employed to investigate enzyme inhibition and receptor interactions. This research is pivotal for understanding cellular mechanisms and identifying potential therapeutic targets. For example, the compound's derivatives have been used to study their effects on DNA gyrase, a validated target for antibacterial drug development .

Development of Assays
this compound is utilized in the development of diagnostic assays aimed at detecting specific biomarkers associated with diseases. Its ability to interact with biological molecules makes it a valuable tool in medical diagnostics .

Agrochemicals

Potential in Pesticide Development
The compound is also being studied for its potential applications in agrochemicals, particularly as a building block for developing new pesticides or herbicides. Research indicates that derivatives of this compound may enhance the efficacy and environmental safety of agricultural chemicals .

Comparison with Similar Compounds

Comparison with Structural Analogues

Quinazoline derivatives exhibit diverse biological and material applications depending on their substituents. Below is a detailed comparison of 2-chloro-4-phenylquinazoline with its structural analogues:

Substituent Effects on Physicochemical Properties

Compound Name Substituents Melting Point (°C) Key Spectral Features (IR/NMR) Reference
This compound Cl at C2, phenyl at C4 113–117 νmax (ATR): 2211 cm⁻¹ (C≡C stretch)
4-Chloro-2-(4-chlorophenyl)-6-(phenylethynyl)quinazoline (4c) Cl at C4/C2, ethynylphenyl at C6 214–215 δH: 8.56 ppm (d, J = 9.0 Hz, 2H); HRMS: 375.0468
4-Chloro-2-(4-methoxyphenyl)-6-(phenylethynyl)quinazoline (4d) OMe at C4-phenyl, ethynylphenyl at C6 170–172 δC: 55.4 (OMe); m/z: 371 (MH⁺)
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline F at C4-phenyl, Me at C2 N/A Reactivity enhanced by electron-withdrawing F and electron-donating Me groups
2-(4-Chlorophenyl)-4-phenyl-1,2-dihydroquinazoline Dihydro backbone, Cl-phenyl at C2 415–417 (decomp.) Crystal structure: dihedral angles 61.71° between phenyl rings

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) increase thermal stability (higher melting points) and influence reactivity in cross-coupling reactions .
  • Methoxy groups reduce melting points due to decreased crystallinity .
  • The dihydroquinazoline backbone in introduces conformational rigidity, critical for crystal packing and biological target interactions.

Key Insights :

  • Halogen substituents (Cl, Br) enhance lipophilicity , improving blood-brain barrier penetration for CNS-targeting drugs (e.g., anticonvulsants) .
  • Ethynyl groups in 4c/4d enable π-conjugation, making them suitable for optoelectronic materials .

Biological Activity

2-Chloro-4-phenylquinazoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Synthesis

This compound (C₁₄H₉ClN₂) features a quinazoline core substituted with a chlorine atom and a phenyl group. The synthesis of this compound can be achieved through various methods, including one-pot reactions involving condensation of o-aminobenzophenone and subsequent chlorination processes. Notably, a method utilizing triphenylphosphine and carbon tetrachloride has shown high yields while minimizing environmental impact .

Biological Activities

The biological activities of this compound have been explored in several studies, highlighting its potential as an inducer of cytoprotective enzymes, particularly NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 plays a critical role in cellular defense against oxidative stress by metabolizing reactive quinones into less harmful forms .

Table 1: Biological Activity Summary

Activity TypeMechanism of ActionReference
NQO1 InductionStabilizes Nrf2, enhancing antioxidant response
Antinociceptive EffectsPotential modulation of pain pathways
Antioxidant PropertiesScavenging free radicals and reducing oxidative stress

Case Studies and Research Findings

  • NQO1 Induction : A study evaluated the ability of various quinazoline derivatives, including this compound, to induce NQO1 in Hepa1c1c7 murine hepatoma cells. The results indicated that this compound exhibited a concentration-dependent induction of NQO1 activity with potencies in the low-to-sub-micromolar range .
  • Antinociceptive Properties : In models of inflammatory pain, compounds related to this compound demonstrated potential antinociceptive effects. These findings suggest that the compound may influence pain signaling pathways, although further studies are needed to elucidate the precise mechanisms involved .
  • Quinazoline Derivatives : Research into related quinazoline derivatives has shown a variety of biological activities including binding to the translocator protein (TSPO) and modulation of adenosine receptors. These activities underscore the versatility of the quinazoline scaffold in drug design .

Mechanistic Insights

The mechanism by which this compound induces NQO1 involves the stabilization of the Nrf2 transcription factor. Under normal conditions, Nrf2 is targeted for degradation; however, upon exposure to electrophiles or antioxidants, it accumulates in the nucleus and activates genes involved in detoxification and antioxidant defense . This mechanism is particularly relevant for developing therapeutic agents aimed at combating oxidative stress-related diseases.

Q & A

Q. Basic: What synthetic methodologies are commonly employed for the preparation of 2-Chloro-4-phenylquinazoline?

Answer:
The synthesis of this compound typically involves condensation reactions. A representative method includes reacting substituted benzaldehydes (e.g., 4-chlorobenzaldehyde) with 2-aminobenzophenone in the presence of ammonium acetate and a catalyst (e.g., dimethylaminopyridine) in ethanol under reflux conditions . Electrochemical methods using aluminum and carbon electrodes in acetic acid at room temperature have also been reported for analogous quinazolinones, offering mild conditions and high yields . Key steps include cyclization and halogenation, with purification via recrystallization (e.g., ethyl acetate) to achieve high purity.

Q. Advanced: How can computational chemistry (e.g., DFT) optimize reaction pathways for synthesizing this compound?

Answer:
Density Functional Theory (DFT) with gradient-corrected functionals (e.g., B3LYP) can model reaction intermediates and transition states, predicting activation energies and regioselectivity. For example, exact-exchange terms in DFT improve accuracy in thermochemical calculations (e.g., atomization energies with <3 kcal/mol deviation from experimental data) . Researchers can use these models to optimize solvent effects, catalyst choice, and substituent electronic properties, reducing trial-and-error experimentation .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • X-ray crystallography resolves molecular geometry, confirming dihedral angles between aromatic rings (e.g., 61.71° between phenyl and chlorophenyl groups in analogs) .
  • NMR spectroscopy (¹H/¹³C) identifies substituent positions and purity.
  • Mass spectrometry verifies molecular weight (e.g., 265.7 g/mol for C₁₄H₁₀ClN₂).
  • HPLC monitors reaction progress and purity (≥99.9% as per industrial standards) .

Q. Advanced: How can researchers resolve contradictions in biological activity data for quinazoline derivatives?

Answer:
Contradictions often arise from assay variability (e.g., cell lines, dosage). To address this:

  • Conduct dose-response studies to establish IC₅₀ values.
  • Use molecular docking to validate target binding (e.g., tyrosine kinase inhibition) .
  • Compare pharmacokinetic profiles (e.g., LogP, solubility) across analogs to isolate structure-activity relationships .
  • Replicate studies under standardized protocols (e.g., OECD guidelines).

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant suits, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation (H335 hazard) .
  • Waste Disposal: Segregate halogenated waste for incineration or specialized treatment .
  • Emergency Measures: Neutralize spills with inert absorbents (e.g., vermiculite) and rinse exposed areas with water .

Q. Advanced: What mechanistic insights guide the design of this compound derivatives for CNS applications?

Answer:

  • Electrophilic Substitution: Chlorine at position 2 enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution .
  • π-π Stacking: The phenyl group at position 4 promotes binding to CNS targets (e.g., GABA receptors) via hydrophobic interactions .
  • Metabolic Stability: Introduce substituents (e.g., methyl groups) to block CYP450-mediated oxidation, improving half-life .

Q. Basic: How is the purity of this compound validated in academic research?

Answer:

  • Melting Point Analysis: Compare observed values (e.g., 415–417 K) to literature data .
  • Chromatography: Use TLC (Rf comparison) and HPLC (retention time matching) .
  • Elemental Analysis: Confirm C, H, N, Cl content within ±0.4% of theoretical values .

Q. Advanced: How do crystallographic studies inform the reactivity of this compound?

Answer:
X-ray data reveal non-planar conformations (e.g., 84.97° dihedral angle between quinazoline and phenyl rings), which influence:

  • Reactivity: Steric hindrance at position 4 affects substitution rates.
  • Solubility: Crystal packing (e.g., N–H⋯N hydrogen bonds) impacts dissolution kinetics .
  • Polymorphism: Different crystal forms may alter bioavailability in drug formulations .

Q. Basic: What solvents and conditions are optimal for recrystallizing this compound?

Answer:

  • Ethyl Acetate: Yields high-purity crystals with minimal co-solvents .
  • Temperature: Slow cooling from near-boiling point prevents oiling out.
  • Activated Charcoal: Removes colored impurities during hot filtration .

Q. Advanced: How can researchers design quinazoline derivatives with dual anticonvulsant and anti-inflammatory activity?

Answer:

  • Hybrid Scaffolds: Combine 2-chloro-4-phenyl motifs with thiadiazole or oxadiazole rings for multi-target effects .
  • In Silico Screening: Use molecular dynamics to predict blood-brain barrier penetration (e.g., polar surface area <90 Ų) .
  • In Vivo Models: Test in PTZ-induced seizures and carrageenan-induced paw edema assays to validate dual activity .

Properties

IUPAC Name

2-chloro-4-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2/c15-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKMVPQJJGJCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389512
Record name 2-chloro-4-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202845
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

29874-83-7
Record name 2-chloro-4-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A flask was charged with 4-phenylquinazolin-2(1H)-one (110 g, 0.51 mol) and phosphorus oxychloride (300 mL), and the mixture was stirred at 105° C. for 30 min. The reaction mixture was cooled to rt and slowly poured over an ice/water mixture. The solid was collected by filtration, washed with water (50 mL) and dried under reduced pressure. The product, 2-chloro-4-phenylquinazoline, was isolated as an off-white solid (110 g, 91%).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Chloro-4-phenylquinazoline
2-Chloro-4-phenylquinazoline
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2-Chloro-4-phenylquinazoline
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